Benzeneethanamine, N-phenyl-
Overview
Description
“Benzeneethanamine, N-phenyl-” is a chemical compound with the molecular formula C14H15N . It is a member of benzenes .
Molecular Structure Analysis
The molecular structure of “Benzeneethanamine, N-phenyl-” consists of a benzene ring attached to an ethanamine group, which is further connected to a phenyl group . The molecular weight of this compound is 209.29 g/mol .Physical and Chemical Properties Analysis
“Benzeneethanamine, N-phenyl-” has a molecular weight of 209.29 g/mol. It has a hydrogen bond donor count of 0 and a hydrogen bond acceptor count of 1. It also has a rotatable bond count of 4 .Scientific Research Applications
Analytical Strategies for Benzene Exposure Biomonitoring
The determination of S-phenylmercapturic acid in urine is critical for biomonitoring benzene exposure, particularly in occupational settings. Advanced analytical techniques, specifically liquid chromatography coupled with mass spectrometry, are essential due to the low concentration levels of this biomarker. The review underscores the importance of sensitive and selective methodologies for elucidating occupational and environmental exposures to benzene, despite challenges such as high equipment costs (Gonçalves et al., 2017).
Benzoxaboroles: Versatile Applications
Benzoxaboroles, derivatives of phenylboronic acids, have found wide applications beyond their traditional use as building blocks in organic synthesis. Recent investigations reveal their biological activity and potential in clinical trials, highlighting their role as molecular receptors for sugars and glycoconjugates (Adamczyk-Woźniak et al., 2009).
Phenylpiperazine Derivatives in Medicinal Chemistry
N-phenylpiperazine is a versatile scaffold in medicinal chemistry, proving its "druglikeness" through derivatives reaching late-stage clinical trials for CNS disorders. This review advocates for broader research fields to explore the scaffold's potential beyond CNS applications, suggesting its underutilization in therapeutic areas (Maia et al., 2012).
Benzene Metabolites and Carcinogenicity
Research on benzene metabolites, such as phenol, catechol, and hydroquinone, outlines a complex multistep process leading from cytotoxicity to carcinogenicity, primarily in myelogenous cell lineage. The study calls for more research on benzene's role in nonhematopoietic malignancies, considering the extensive data on myeloid leukaemias but limited information on other cancer types (Atkinson, 2009).
Hemoglobin Reactions with Phenylhydrazine
Phenylhydrazine's interaction with hemoglobin, leading to hemolytic anemia through various oxidative products, has been extensively studied. The identification of N-phenylprotoporphyrin as a derivative suggests a mechanism for hemoglobin modification, emphasizing the need for understanding these reactions in relation to benzene exposure (Shetlar & Hill, 1985).
Plastic Scintillators with Polymethyl Methacrylate
The study on plastic scintillators demonstrates that using polymethyl methacrylate with various luminescent dyes, including benzene derivatives, does not compromise their efficiency, transparency, or stability. This indicates the potential of benzene derivatives in improving the characteristics of scintillators for radiation detection (Salimgareeva & Kolesov, 2005).
Mechanism of Action
Target of Action
N-Phenethylaniline, also known as Benzeneethanamine, N-phenyl- or N-(2-phenylethyl)aniline, is a complex organic compoundIt has been suggested that it may interact withPrimary amine oxidase in Escherichia coli and Trypsin-1 and Trypsin-2 in humans . These enzymes play crucial roles in various biological processes, including protein digestion and regulation of cellular functions .
Mode of Action
The exact mode of action of N-Phenethylaniline is not well-defined due to its complex nature and the variety of potential targets. It is believed to interact with its targets, leading to changes in their activity. For instance, in the case of trypsin, it may alter the enzyme’s ability to break down proteins . .
Biochemical Pathways
Given its potential interaction with enzymes like trypsin, it could influence protein digestion and other related pathways . Additionally, it has been suggested that N-Phenethylaniline might inhibit the cytochrome bd oxidase in Mycobacterium tuberculosis, affecting the energy production in these bacteria .
Result of Action
It is known that the compound can interact with certain enzymes, potentially altering their activity and subsequently influencing various cellular processes . In the context of Mycobacterium tuberculosis, it might inhibit the cytochrome bd oxidase, affecting the bacteria’s energy production .
Safety and Hazards
Properties
IUPAC Name |
N-(2-phenylethyl)aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N/c1-3-7-13(8-4-1)11-12-15-14-9-5-2-6-10-14/h1-10,15H,11-12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REUFZACIJMPYOK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7061938 | |
Record name | Benzeneethanamine, N-phenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7061938 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1739-00-0 | |
Record name | N-(2-Phenylethyl)aniline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1739-00-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzeneethanamine, N-phenyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001739000 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzeneethanamine, N-phenyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benzeneethanamine, N-phenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7061938 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-phenylphenethylamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.545 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Q1: How do structural modifications of N-(2-phenylethyl)aniline influence its binding affinity to serotonin and dopamine receptors?
A1: Research has shown that introducing halogen atoms, particularly chlorine, at the para position of the aniline ring in N-(2-phenylethyl)aniline significantly enhances its binding affinity for 5-HT6, D2, and 5-HT7 receptors. [] This increased affinity is attributed to halogen bonding interactions between the ligand and specific residues within the binding pockets of these receptors, as demonstrated by quantum-polarized ligand docking (QPLD) and Molecular-Mechanics-Generalized-Born/Surface Area (MM/GBSA) free-energy calculations. []
Q2: What role does N-(2-phenylethyl)aniline play in palladium-catalyzed hydroamination reactions?
A2: N-(2-phenylethyl)aniline can be synthesized through a palladium-catalyzed hydroamination reaction between aniline and vinylarenes. [] Mechanistic studies revealed that the reaction proceeds through an eta3-arylethyl diphosphine palladium triflate intermediate. [] This intermediate undergoes an external attack by aniline, leading to the formation of the desired product. []
Q3: How do the different substituents on the aromatic ring of N-(2-phenylethyl)aniline derivatives affect their crystal packing and intermolecular interactions?
A3: Substituents on the aromatic ring of N-(2-phenylethyl)aniline derivatives significantly influence their solid-state structure. For example, the presence of nitro groups leads to the formation of intermolecular N-H...O hydrogen bonds, influencing the packing arrangement. [] In contrast, a cyano substituent favors N-H...N hydrogen bonds, resulting in a distinct herringbone packing pattern. [] Interestingly, replacing the nitro group with a methylsulfonyl group disrupts the N-H hydrogen bonding network, leading to a unique tetragonal columnar arrangement. []
Q4: Can you explain the impact of conformational flexibility in the ethyl linker of N-(2-phenylethyl)aniline on its crystal structure?
A4: The conformation around the ethyl linker in N-(2-phenylethyl)aniline derivatives impacts the relative orientation of the phenyl and aniline rings and consequently affects the crystal packing. When the ethyl group adopts an anti conformation, the rings are nearly parallel, facilitating close packing. [] Conversely, a gauche conformation leads to almost perpendicular rings, resulting in weaker intermolecular interactions. [] This conformational flexibility highlights the sensitivity of the solid-state structure to subtle changes in molecular geometry.
Q5: Are there alternative heterogeneous catalysts for hydroamination reactions involving aniline and how do they compare to palladium-based systems?
A5: While palladium complexes immobilized on supported ionic liquids have demonstrated effectiveness in catalyzing the hydroamination of vinyl-benzene with aniline, [] research exploring alternative heterogeneous catalysts, such as strong Bronsted acids, has also shown promise. [] These Bronsted acid catalysts exhibit high activity for the addition of aniline to 1,3-cyclohexadiene, offering a potentially valuable alternative to palladium-based systems. [] The choice between these catalytic approaches likely depends on factors like substrate specificity, desired regioselectivity, and overall reaction conditions.
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